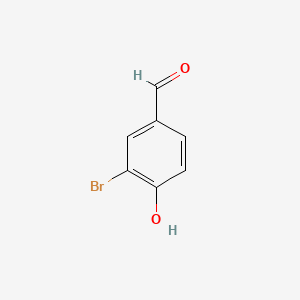

3-Bromo-4-hydroxybenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTMHAOCAJROQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183890 | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-78-6 | |

| Record name | 3-Bromo-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-hydroxybenzaldehyde CAS number 2973-78-6

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzaldehyde (CAS: 2973-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine substituent on the benzene (B151609) ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and flavoring agents.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic profile, and potential applications, with a focus on data and protocols relevant to research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3][5] It is sensitive to air and should be stored accordingly, preferably in a cool, dark place under an inert atmosphere.[2][5] It is soluble in organic solvents like glacial acetic acid, acetone, and methanol, and slightly soluble in water.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2973-78-6 | [6][7][8] |

| Molecular Formula | C₇H₅BrO₂ | [6][7][8] |

| Molecular Weight | 201.02 g/mol | [6][7][8] |

| Melting Point | 130-135 °C (lit.) | [3][6] |

| Boiling Point | 261.3 °C (Predicted/Calculated) | [3][7] |

| Density | 1.737 g/cm³ (Predicted) | [3] |

| Water Solubility | 1.33 g/L | [1][2] |

| IUPAC Name | This compound | [8] |

| SMILES | O=Cc1ccc(O)c(Br)c1 | [9] |

| InChI Key | UOTMHAOCAJROQF-UHFFFAOYSA-N | [6][8] |

Synthesis Protocols

The primary route for synthesizing this compound is the electrophilic bromination of p-hydroxybenzaldehyde. A significant challenge in this synthesis is the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzaldehyde, due to the activating effect of the hydroxyl group.[3] Methodologies have been developed to improve the selectivity and yield of the desired monobrominated product.

Direct Bromination of p-Hydroxybenzaldehyde

This method involves the direct reaction of p-hydroxybenzaldehyde with bromine in a suitable solvent. While straightforward, it often results in a mixture of products, reducing the yield of the target compound to 65-80% and generating 5-10% of the 3,5-dibromo byproduct.[3][4]

References

- 1. This compound | 2973-78-6 [chemicalbook.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [guidechem.com]

- 4. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 5. This compound | 2973-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 2973-78-6 | FB30014 [biosynth.com]

- 8. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, 3-bromo-4-hydroxy- (CAS 2973-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

3-Bromo-4-hydroxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-4-hydroxybenzaldehyde

For researchers, scientists, and professionals in drug development, this compound is a significant intermediate in organic synthesis. This guide provides comprehensive details on its chemical properties, synthesis, and purification, presented in a structured and technically detailed format.

Core Chemical and Physical Properties

This compound is a white or light yellow crystalline powder.[1] It is soluble in organic solvents such as glacial acetic acid, acetone, and methanol, and only slightly soluble in water.[1] The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₅BrO₂ | [2][3][4][5][6] |

| Molecular Weight | 201.02 g/mol | [2][3][4][5][7] |

| IUPAC Name | This compound | [2] |

| CAS Number | 2973-78-6 | [2][3][7] |

| Melting Point | 130-135 °C | [1][7] |

| Boiling Point | Approximately 261 °C (at normal pressure) | [1] |

| Density | 1.737 g/cm³ | [1] |

| Vapor Pressure | 0.00718 mmHg at 25 °C | [1] |

Synthesis of this compound

The primary method for synthesizing this compound involves the bromination of p-hydroxybenzaldehyde.[1][8] Various solvents and conditions can be employed to optimize the yield and minimize the formation of by-products like 3,5-dibromo-4-hydroxybenzaldehyde.[1]

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. SDS of this compound, Safety Data Sheets, CAS 2973-78-6 - chemBlink [ww.chemblink.com]

- 6. Benzaldehyde, 3-bromo-4-hydroxy- [webbook.nist.gov]

- 7. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Bromo-4-hydroxybenzaldehyde, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a relevant synthetic pathway.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

| Property | Value |

| CAS Number | 2973-78-6 |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Melting Point | 130-135 °C |

| Appearance | White to pale yellow solid |

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a variety of organic solvents. The following table summarizes the mole fraction solubility (x) at 298.15 K (25 °C) in several common organic solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

| Solvent | Mole Fraction Solubility (x) at 298.15 K |

| N,N-Dimethylformamide (DMF) | 0.3201 |

| Dimethylsulfoxide (DMSO) | 0.2089 |

| 1,4-Dioxane | 0.2315 |

| Ethyl Acetate | 0.0903 |

| n-Butanol | 0.1163 |

| Isopropanol | 0.0543 |

| Ethanol | 0.0489 |

| Acetonitrile | 0.0389 |

| Methanol | 0.0211 |

| Ethylene Glycol | 0.0234 |

| Cyclohexane | 0.0008 |

| Water | 0.0001 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

Experimental Protocol: Solubility Determination via the Saturation Shake-Flask Method

The following protocol details the widely accepted isothermal saturation shake-flask method for determining the equilibrium solubility of a solid in a solvent.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, accounting for the dilution factor used during sample preparation.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction (x).

-

Visualization of a Key Synthetic Pathway

This compound is commonly synthesized via the bromination of 4-hydroxybenzaldehyde. The following diagram illustrates the logical workflow of this chemical transformation.

Caption: Synthetic pathway for this compound.

This guide provides essential information for researchers and professionals working with this compound. The presented data and protocols are intended to facilitate its effective use in various scientific and developmental applications.

References

3-Bromo-4-hydroxybenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 3-Bromo-4-hydroxybenzaldehyde

This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and a summary of a common synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants for the identification and purity assessment of a chemical compound.

| Property | Value |

| Melting Point | 125-135 °C |

| Boiling Point | Approximately 261.3 °C (Predicted)[1] |

Note: The reported melting point varies slightly across different sources, with ranges such as 130-135 °C[1][2][3], 126 °C[4], 125.0 to 129.0 °C[4], 125-128 °C[5], and 125.00 °C[6] being cited.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. Standard laboratory procedures are detailed below.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[7]

Apparatus:

-

Capillary tubes (sealed at one end)[10]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[10]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.[9]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube. A capillary tube, with its sealed end uppermost, is then placed inside the test tube containing the liquid.[11][12]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped within a Thiele tube containing mineral oil, making sure the heating oil level is appropriate for circulation.[11][12]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11] As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Data Recording: The heat source is removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of p-hydroxybenzaldehyde.[13]

Caption: Synthesis of this compound via bromination.

An alternative approach to improve yield and reduce by-products involves a two-step process starting with the acetal (B89532) protection of p-hydroxybenzaldehyde, followed by bromination and then hydrolysis to yield the final product.[13]

Caption: Improved synthesis workflow with acetal protection.

Biological Activity Context

Recent studies have explored the biological activities of related compounds. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway.[14]

Caption: Nrf2/HO-1 signaling pathway activation.

References

- 1. This compound | 2973-78-6 [amp.chemicalbook.com]

- 2. This compound | 2973-78-6 [chemicalbook.com]

- 3. This compound | 2973-78-6 [amp.chemicalbook.com]

- 4. This compound | 2973-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 2973-78-6 | FB30014 [biosynth.com]

- 7. westlab.com [westlab.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Page loading... [guidechem.com]

- 14. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-4-hydroxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of the compound's structural features as determined by NMR spectroscopy. The guide includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the correlation between the molecule's structure and its NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure, making it an indispensable tool in chemical research and development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, which consider the electronic effects of substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~2.0 |

| H-5 | ~7.1 | d | ~8.5 |

| H-6 | ~7.7 | dd | ~8.5, ~2.0 |

| -CHO | ~9.8 | s | - |

| -OH | ~6.0 (variable) | s | - |

Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~129 |

| C-2 | ~135 |

| C-3 | ~110 |

| C-4 | ~158 |

| C-5 | ~118 |

| C-6 | ~132 |

| -CHO | ~191 |

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the assignment of its predicted ¹H and ¹³C NMR signals.

Caption: Logical diagram correlating the structure of this compound with its predicted ¹H and ¹³C NMR spectral assignments.

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.[1][2]

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of about 12-16 ppm is generally adequate to cover the expected range of proton signals.

-

Temperature: The experiment is usually conducted at room temperature (around 298 K).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of about 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Temperature: The experiment is typically performed at room temperature (298 K).

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR spectra, the peak areas are integrated to determine the relative ratios of the different types of protons.

-

Peak Picking: The chemical shifts of the peaks are accurately determined. For ¹H NMR, the coupling constants are measured from the multiplet patterns.

By following this detailed protocol, researchers can obtain high-resolution and accurate ¹H and ¹³C NMR spectra for the unambiguous structural elucidation of this compound and related compounds.

References

The Occurrence and Biological Significance of 3-Bromo-4-hydroxybenzaldehyde in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae, particularly species of the Rhodomelaceae family, are a prolific source of halogenated secondary metabolites, among which brominated phenols represent a class of compounds with significant therapeutic potential. This technical guide focuses on the natural occurrence, biosynthesis, and biological activities of 3-Bromo-4-hydroxybenzaldehyde, a simple bromophenol found in various red algae. We provide a comprehensive overview of its isolation and characterization, alongside detailed experimental protocols for its extraction and for investigating its mode of action. A key focus is placed on its role as a modulator of critical signaling pathways, such as the Nrf2/HO-1 axis, highlighting its potential in the development of novel antioxidant and anti-inflammatory agents.

Introduction

The marine environment is a vast reservoir of unique chemical diversity, offering a promising frontier for the discovery of novel bioactive compounds. Marine algae, in particular, have evolved complex metabolic pathways to produce a wide array of secondary metabolites, many of which possess potent biological activities. Among these, brominated phenols are a characteristic feature of red algae (Rhodophyta), with a growing body of research highlighting their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.

This compound is a simple bromophenol that has been identified in several species of red algae, including those of the genera Polysiphonia and Rhodomela. While often found alongside its more extensively studied analogue, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), this compound itself contributes to the overall bioactivity of these algal extracts. This guide aims to provide a detailed technical overview of the current knowledge surrounding this compound, with a focus on its natural sources, biosynthesis, and the experimental methodologies used to investigate its biological effects.

Natural Occurrence and Biosynthesis

This compound has been isolated from several species of marine red algae, primarily belonging to the family Rhodomelaceae. Its presence has been confirmed in species such as Polysiphonia sphaerocarpa and Odonthalia floccosa. While quantitative data on the specific yields of this compound are limited in the literature, studies on related bromophenols in other red algae, such as Vertebrata lanosa, provide an indication of the concentrations that can be expected.

Table 1: Quantitative Analysis of Bromophenols in the Red Alga Vertebrata lanosa

| Compound | Concentration (mg/g dry weight) in Sample 1 | Concentration (mg/g dry weight) in Sample 5 |

| 2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid | 0.678 | Not Reported |

| 5-(2,3-dibromo-4,5-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol | 0.175 | Not Reported |

| Lanosol | 0.028 | Not Reported |

| 2,3-dibromo-4,5-dihydroxybenzyl alcohol methyl ether | Not Reported | 0.313 |

| 2,3-dibromo-4,5-dihydroxybenzaldehyde | Not Reported | 0.339 |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Not Reported | 0.445 |

| 2,3,6-tribromo-4,5-dihydroxybenzaldehyde | Not Reported | 0.062 |

Biosynthesis of this compound

The biosynthesis of this compound in the red alga Odonthalia floccosa has been proposed to originate from the amino acid L-tyrosine[1][2][3]. The pathway involves a series of enzymatic conversions, likely occurring within a particulate enzyme system associated with thylakoid membranes[1][3].

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols

Extraction and Isolation of Bromophenols from Red Algae

The following protocol is a synthesized methodology based on common practices for the extraction and isolation of bromophenols from red algae such as Rhodomela confervoides and Polysiphonia species[4][5][6].

1. Sample Preparation:

-

Collect fresh algal material and clean it of any epiphytes and debris.

-

Air-dry the algae in a well-ventilated area or freeze-dry to a constant weight.

-

Grind the dried algal material into a fine powder.

2. Extraction:

-

Macerate the powdered algae (e.g., 500 g) with methanol (B129727) (e.g., 3 x 2 L) at room temperature for 72 hours for each extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).

-

Concentrate each fraction to dryness. The bromophenols are typically enriched in the more polar fractions (ethyl acetate and methanol-soluble).

4. Column Chromatography:

-

Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

5. Purification by HPLC:

-

Further purify the fractions containing the target compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water, or acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

6. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Caption: General workflow for the extraction and isolation of this compound.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol describes the investigation of the activation of the Nrf2/HO-1 pathway by this compound.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HaCaT keratinocytes) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

2. Protein Extraction:

-

For total protein, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

RT-qPCR for HO-1 Gene Expression

This protocol outlines the procedure for quantifying the mRNA expression of HO-1.

1. Cell Culture and Treatment:

-

Culture and treat cells with this compound as described for the Western blot analysis.

2. RNA Extraction:

-

Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol or column-based kits).

-

Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

4. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for HO-1 and a housekeeping gene (e.g., GAPDH or β-actin).

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for HO-1 and the housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HO-1 to the housekeeping gene.

Biological Activities and Signaling Pathways

While much of the detailed mechanistic work has been conducted on the closely related 3-bromo-4,5-dihydroxybenzaldehyde (BDB), the findings provide a strong basis for understanding the potential biological activities of this compound. A key pathway implicated in the cytoprotective effects of these bromophenols is the Keap1-Nrf2/HO-1 signaling cascade.

The Nrf2/HO-1 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like bromophenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1). HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

Studies have shown that BDB can induce the phosphorylation of upstream kinases such as ERK and Akt, which in turn leads to the phosphorylation and nuclear translocation of Nrf2, and subsequent upregulation of HO-1 expression. This cascade ultimately enhances the cell's capacity to counteract oxidative stress.

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion and Future Perspectives

This compound, a naturally occurring compound in marine red algae, represents a promising scaffold for the development of new therapeutic agents. Its biosynthesis from L-tyrosine and its role in activating the cytoprotective Nrf2/HO-1 signaling pathway underscore its potential as an antioxidant and anti-inflammatory agent. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other related bromophenols.

Future research should focus on obtaining more comprehensive quantitative data on the distribution of this compound across a wider range of marine algae. Furthermore, detailed structure-activity relationship studies are needed to optimize its bioactivity and to fully elucidate its therapeutic potential in preclinical models of diseases associated with oxidative stress and inflammation. The continued exploration of marine natural products like this compound is crucial for the discovery of next-generation drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]

toxicological data and safety handling of 3-Bromo-4-hydroxybenzaldehyde

An In-depth Technical Guide to the Toxicological Data and Safety Handling of 3-Bromo-4-hydroxybenzaldehyde

This guide provides comprehensive toxicological information and safety handling procedures for this compound (CAS No. 2973-78-6). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from various safety data sheets and chemical databases.

Toxicological Data

The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory System | 3 | H335 | May cause respiratory irritation | [1][3][6] |

There is no data available to classify this compound for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

Safety and Handling

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn to minimize exposure.[1][6]

-

Eye/Face Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat or other protective clothing are necessary to prevent skin contact.[6][9]

-

Respiratory Protection : If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator (such as an N95 dust mask) should be used.[6][9]

Handling and Storage

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[1][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[1]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] The compound may be moisture-sensitive.[1]

Fire and Explosion Hazards

-

Flash Point : 82°C (lit.)

-

Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish fires.[7]

-

Hazardous Combustion Products : Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek medical attention.[1]

-

Skin Contact : In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Get medical advice if skin irritation occurs.[4]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration.[1][7] If breathing is difficult, give oxygen.[7] Seek medical attention.[1]

-

Ingestion : Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[7] Seek medical attention.[1]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in the available literature. However, the assessment of its primary hazards—skin and eye irritation—would typically follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Skin Irritation Assessment (based on OECD Guideline 404):

-

Test System : Typically, the test is conducted on healthy young adult albino rabbits.

-

Application : A small amount (e.g., 0.5 g) of the test substance is applied to a small area of shaved skin.

-

Observation : The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring : The reactions are scored according to a standardized grading system.

-

Classification : The substance is classified as a skin irritant based on the severity and persistence of the observed skin reactions.

General Protocol for Eye Irritation Assessment (based on OECD Guideline 405):

-

Test System : The test is usually performed on healthy young adult albino rabbits.

-

Application : A small amount (e.g., 0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of the animal.

-

Observation : The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring : The ocular lesions are scored using a standardized system.

-

Classification : The substance is classified as an eye irritant based on the nature and severity of the eye damage, as well as its reversibility.

In vitro and ex vivo methods are also increasingly used as alternatives to animal testing for assessing skin and eye irritation potential.

Visualizations

The following diagrams illustrate key safety workflows and information for this compound.

Caption: GHS Hazard Classification.

Caption: Chemical Spill Response Workflow.

Caption: First Aid Procedures.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.cn]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemical-label.com [chemical-label.com]

- 6. This compound 97 2973-78-6 [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4-hydroxybenzaldehyde: From Synthesis to Biological Significance

This technical guide provides a comprehensive overview of 3-bromo-4-hydroxybenzaldehyde, a key intermediate in organic synthesis with emerging applications in biological research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, historical context, synthesis methodologies, and its role in significant signaling pathways.

Discovery and History

Physicochemical Properties

This compound is a white to pale yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | |

| Melting Point | 130-135 °C | |

| Boiling Point | 261.3 ± 20.0 °C (Predicted) | [3] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in glacial acetic acid, acetone, methanol | [1] |

| CAS Number | 2973-78-6 | |

| InChI Key | UOTMHAOCAJROQF-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(Br)c(O)cc1 |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of p-hydroxybenzaldehyde. Several variations of this method exist to optimize yield and minimize the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzaldehyde.

Method 1: Bromination in Chloroform (B151607)

This protocol is a classic method for the laboratory-scale synthesis of this compound.

Materials:

-

p-Hydroxybenzaldehyde

-

Chloroform

-

Bromine

-

Petroleum ether

-

Water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Apparatus for filtration

-

Apparatus for recrystallization

Procedure:

-

A suspension of 61.1 g (0.5 mole) of 4-hydroxybenzaldehyde (B117250) in 600 ml of chloroform is prepared in a round-bottom flask and cooled to 0°C using an ice bath.[4]

-

A solution of 27 ml of bromine dissolved in chloroform is added dropwise to the stirred suspension.[4]

-

After the addition is complete, the reaction mixture is diluted with petroleum ether to precipitate the product.

-

The crude product is collected by filtration and then recrystallized from water to yield pure this compound.

Method 2: Improved Bromination with Hydrogen Peroxide

This method aims to improve the yield and simplify the process by using hydrogen peroxide as an additional reagent.

Materials:

-

p-Hydroxybenzaldehyde

-

Dichloroethane

-

Water

-

Bromine

-

Sulfuric acid (92.1%)

-

Hydrogen peroxide (28%)

-

Ice

Equipment:

-

Four-necked flask equipped with a stirrer, thermometer, and dropping funnel

-

Cooling bath

-

Apparatus for filtration

Procedure:

-

A mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 ml of dichloroethane, and 12.7 ml of water is cooled to 0°C with stirring.[5]

-

A solution of 9.3 g (0.058 mol) of bromine in 20 ml of dichloroethane is added over 2 hours.[5]

-

3.3 ml of cold sulfuric acid (92.1%) is then added dropwise, maintaining the temperature at 0°C.[5]

-

6.3 ml of 28% hydrogen peroxide (0.058 mol) is added over 1 hour at the same temperature.[5]

-

After stirring for an additional 2 hours at 0°C, the precipitate is filtered off, washed with ice water, and dried to yield the final product.[5] This method reports a yield of 86-88%.[5]

Biological Significance and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, a closely related natural product, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) , has garnered significant attention for its potent biological activities. BDB is found in marine red algae and has demonstrated antioxidant, anti-inflammatory, and cytoprotective effects. Its mechanisms of action involve the modulation of key cellular signaling pathways, making it a compound of interest for drug development.

The Nrf2/HO-1 Antioxidant Response Pathway

BDB has been shown to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-4,5-dihydroxybenzaldehyde.

The Akt-PGC1α-Sirt3 Pathway in Cardioprotection

BDB has also been found to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway. This pathway plays a crucial role in mitochondrial function and cellular survival.

Caption: Cardioprotective effects of 3-bromo-4,5-dihydroxybenzaldehyde via the Akt-PGC1α-Sirt3 pathway.

Conclusion

This compound is a valuable compound with a rich history rooted in the fundamentals of organic chemistry. While its primary role has been as a synthetic intermediate, the biological activities of its hydroxylated analogue, 3-bromo-4,5-dihydroxybenzaldehyde, highlight the potential for this structural motif in the development of novel therapeutics. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in both chemistry and pharmacology, paving the way for further exploration and application of this versatile molecule.

References

Methodological & Application

Synthesis of 3-Bromo-4-hydroxybenzaldehyde from p-hydroxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-Bromo-4-hydroxybenzaldehyde, an important intermediate in the preparation of pharmaceuticals such as vanillin (B372448) and trimethoprim. The protocols outlined are based on the bromination of p-hydroxybenzaldehyde.

Introduction

The bromination of p-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating ortho-, para-directing group, while the aldehyde group is a deactivating meta-directing group. Due to the powerful directing effect of the hydroxyl group, the incoming bromine atom is directed to the position ortho to the hydroxyl group, yielding this compound. A potential byproduct of this reaction is 3,5-dibromo-4-hydroxybenzaldehyde, and controlling the reaction conditions is crucial to maximize the yield of the desired monosubstituted product.[1]

Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound from p-hydroxybenzaldehyde.

| Protocol Reference | Starting Material (p-hydroxybenzaldehyde) | Brominating Agent (Bromine) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Protocol 1 [2] | 122 g | 208 g | Chloroform (B151607) (1350 ml + 150 ml) | <10, then 40-45 | 3, then 6 | Not specified |

| Protocol 2 [3] | 12.2 g | 19.18 g | Chloroform (238.76 g + 23.9 g) | 40, then 20 | 2, then 2 | Not specified |

| Protocol 3 [3] | 36.7 g | 57.6 g | Ethyl Acetate (232.2 g + 37.6 g) | 40, then 22 | 2, then 2 | Not specified |

| Protocol 4 [4] | 12.21 g (0.1 mol) | 8.8 g (0.055 mol) | Dichloroethane (42 ml + 20 ml) | 0 | 2 | 88 |

| Protocol 5 [5] | 61.1 g (0.5 mol) | 27 ml | Chloroform (600 ml) | 0 | Not specified | 65-75[4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol A: Bromination in Chloroform[2]

This protocol describes a common method using chloroform as the solvent.

Materials:

-

p-Hydroxybenzaldehyde (PHB)

-

Bromine

-

Chloroform (CHCl₃)

-

Deionized water

-

Anhydrous Calcium Chloride (CaCl₂) (optional, for solvent drying)

Equipment:

-

Four-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Apparatus for reduced pressure distillation

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, add 122 g of p-hydroxybenzaldehyde and 1350 ml of chloroform. Stir the mixture until the p-hydroxybenzaldehyde is dissolved.

-

Bromination: Dissolve 208 g of bromine in 150 ml of chloroform. Slowly add this bromine solution to the reactor through the dropping funnel, maintaining the reaction temperature below 10°C.

-

After the addition of bromine is complete, continue the reaction at 10-25°C for 3 hours.

-

Following the initial reaction period, heat the mixture to 40-45°C and continue the bromination reaction for an additional 6 hours.

-

Work-up: After the reaction is complete, recover the chloroform solvent by distillation under reduced pressure.

-

Crystallization: To the remaining residue, add an appropriate amount of water and heat to boiling.

-

Purification: Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, which will cause the crude this compound to crystallize.

-

Isolate the crude product by filtration.

-

Recrystallize the crude product from deionized water to obtain the pure, white crystalline product.

-

Dry the final product.

Protocol B: High-Yield Bromination with Hydrogen Peroxide[4]

This protocol utilizes hydrogen peroxide to improve the yield and simplify the process.

Materials:

-

p-Hydroxybenzaldehyde

-

Bromine

-

Dichloroethane

-

Sulfuric acid (25% aqueous solution)

-

Hydrogen peroxide (28% solution)

-

Ice water

Equipment:

-

Reaction flask with stirring

-

Cooling bath (ice-water)

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a mixture of 12.21 g (0.1 mol) of p-hydroxybenzaldehyde, 42 ml of dichloroethane, and 16 ml of a 25% aqueous solution of sulfuric acid, cool the reaction vessel to 0°C with stirring.

-

Bromine Addition: Over a period of 2 hours, add a solution of 8.8 g (0.055 mol) of bromine in 20 ml of dichloroethane.

-

Hydrogen Peroxide Addition: At the same temperature (0°C), add 6.0 ml of 28% hydrogen peroxide (0.055 mol) to the reaction mixture over 1 hour.

-

Reaction Completion: Continue stirring the reaction mixture at 0°C for 2 hours.

-

Isolation: Filter the resulting precipitate, wash it with ice water, and dry it in the air or at 60°C until a constant weight is achieved to yield the technical grade this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]

- 3. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Note & Protocol: Laboratory Scale Preparation of 3-Bromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 3-Bromo-4-hydroxybenzaldehyde, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary method detailed is the electrophilic bromination of 4-hydroxybenzaldehyde (B117250). Variations in solvent, temperature, and the use of co-reagents can be employed to optimize yield and purity. This application note includes a summary of various reported methods, detailed experimental protocols, and a characterization data summary.

Introduction

This compound is a key building block in organic synthesis, notably as a precursor for the production of vanillin (B372448) and the antibacterial agent trimethoprim.[1] Its synthesis typically involves the regioselective bromination of 4-hydroxybenzaldehyde. The hydroxyl group of the starting material is an activating ortho-, para-director, leading to substitution at the positions ortho to it. Since one ortho position is sterically hindered by the aldehyde group, bromination preferentially occurs at the 3-position. However, over-bromination to form 3,5-dibromo-4-hydroxybenzaldehyde (B181551) is a common side reaction that needs to be controlled.[1] This document outlines reliable methods to achieve high yields of the desired mono-brominated product.

Overview of Synthetic Approaches

The most common laboratory-scale preparation of this compound involves the direct bromination of 4-hydroxybenzaldehyde using elemental bromine. Several variations of this method have been reported, primarily differing in the choice of solvent and reaction conditions. The selection of the solvent is crucial as it influences the solubility of the starting material and the reaction kinetics. Chlorinated hydrocarbons like chloroform (B151607), dichloromethane, and dichloroethane are frequently used.[2][3][4] The reaction temperature is typically kept low (around 0°C) to control the reaction rate and minimize the formation of the dibrominated byproduct.[2][3]

Some methods employ co-solvents like ethyl acetate (B1210297) to improve solubility.[5] An alternative approach involves the use of hydrogen peroxide and sulfuric acid in conjunction with bromine, which can lead to higher yields and simplified processing.[2] Another strategy to improve selectivity is to first protect the hydroxyl group as an acetal (B89532), perform the bromination, and then hydrolyze the acetal to obtain the final product with high purity.[1]

Comparative Data of Synthesis Methods

The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of their efficacy.

| Method | Starting Material | Solvent(s) | Key Reagents | Temperature | Reported Yield | Key Byproducts | Reference |

| 1 | 4-hydroxybenzaldehyde | Chloroform | Bromine | 0°C | 65-75% | 3,5-dibromo-4-hydroxybenzaldehyde | [2] |

| 2 | 4-hydroxybenzaldehyde | Dichloroethane/Water | Bromine, Hydrogen Peroxide, Sulfuric Acid | 0°C | 86-88% | Minimal | [2] |

| 3 | 4-hydroxybenzaldehyde | Methyl Chloride | Bromine | 0-60°C | ~81% | 3,5-dibromo-4-hydroxybenzaldehyde | [5] |

| 4 | 4-hydroxybenzaldehyde | Chloroform | Bromine | 40°C | Not specified | 3,5-dibromo-4-hydroxybenzaldehyde | [4] |

| 5 | 4-hydroxybenzaldehyde | Dichloromethane | Bromine, Hydrogen Peroxide | 0°C | 73% | 3,5-dibromo-4-hydroxybenzaldehyde (13%) | [6] |

Detailed Experimental Protocols

This protocol is a classic and straightforward method for the synthesis of this compound.

Materials:

-

4-hydroxybenzaldehyde

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 61.1 g (0.5 mol) of 4-hydroxybenzaldehyde in 600 mL of chloroform.[3]

-

Cool the suspension to 0°C using an ice-water bath.[3]

-

While maintaining the temperature at 0°C, add a solution of 27 mL of bromine dissolved in chloroform dropwise to the suspension with vigorous stirring.[3]

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another hour.

-

The crude product precipitates out of the solution. Filter the solid and wash with cold chloroform to remove any unreacted bromine.

-

Recrystallize the crude product from hot water to obtain pure this compound.

-

Dry the purified product in a desiccator. The expected yield is in the range of 65-75%.[2]

This modified protocol utilizes hydrogen peroxide to improve the yield and simplify the work-up process.

Materials:

-

4-hydroxybenzaldehyde

-

Dichloroethane

-

25% aqueous solution of sulfuric acid

-

Bromine (Br₂)

-

28% Hydrogen peroxide (H₂O₂)

-

Ice-water bath

Procedure:

-

To a mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 mL of dichloroethane, and 16 mL of a 25% aqueous solution of sulfuric acid, cool to 0°C in an ice-water bath with stirring.[2]

-

Over a period of 2 hours, add a solution of 8.8 g (0.055 mol) of bromine in 20 mL of dichloroethane.[2]

-

At the same temperature, add 6.0 mL of 28% hydrogen peroxide (0.055 mol) over 1 hour.[2]

-

Continue stirring the reaction mixture at 0°C for 2 hours.[2]

-

Filter the resulting precipitate, wash with ice-cold water, and dry to a constant weight.[2]

-

This method can yield up to 88% of chromatographically pure this compound.[2]

Characterization of this compound

The synthesized product can be characterized by its physical and spectral properties.

| Property | Value | Reference |

| Appearance | White to pale yellow solid | [1] |

| Molecular Formula | C₇H₅BrO₂ | [7] |

| Molecular Weight | 201.02 g/mol | [7] |

| Melting Point | 130-135 °C | [7] |

| Solubility | Soluble in glacial acetic acid, acetone, methanol; slightly soluble in water. | [1] |

| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 9.83 (s, 1H), 8.04 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.43 (s, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 192.7, 151.8, 132.9, 130.3, 128.1, 127.5, 127.4 | [6] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the preparation of this compound.

Caption: Reaction pathway for the bromination of 4-hydroxybenzaldehyde.

Caption: General experimental workflow for the synthesis.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chlorinated solvents such as chloroform and dichloroethane are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

-

Hydrogen peroxide is a strong oxidizing agent.

-

Always perform reactions in a fume hood.

Conclusion

The laboratory-scale synthesis of this compound from 4-hydroxybenzaldehyde is a well-established procedure. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved while minimizing the formation of the dibrominated byproduct. The protocols provided offer reliable methods for obtaining this valuable intermediate for further synthetic applications.

References

- 1. Page loading... [guidechem.com]

- 2. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes: Synthesis of Vanillin from 3-Bromo-4-hydroxybenzaldehyde

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and a widely used flavoring agent in the food, beverage, and pharmaceutical industries.[1] Due to the high cost and limited supply of natural vanilla extract, synthetic vanillin production is of significant commercial importance.[2][3][4] While the dominant industrial synthesis route starts from guaiacol, alternative methods are continuously explored for educational and research purposes.[5][6]

This application note details a robust two-step synthesis of vanillin starting from the readily available precursor, 4-hydroxybenzaldehyde (B117250). The process involves the initial bromination of 4-hydroxybenzaldehyde to form the intermediate, 3-Bromo-4-hydroxybenzaldehyde.[2][3][4] This intermediate is then subjected to a copper-catalyzed methoxylation to yield the final vanillin product.[1][2][3] This synthetic route serves as an excellent case study for demonstrating key organic chemistry principles, including electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3]

Chemical Reaction Pathway

The synthesis proceeds in two distinct steps. The first is the regioselective bromination of 4-hydroxybenzaldehyde to produce this compound. The second step is the nucleophilic substitution of the bromine atom with a methoxy (B1213986) group, facilitated by a copper catalyst.

References

The Role of 3-Bromo-4-hydroxybenzaldehyde in Trimethoprim Synthesis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the indirect role of 3-Bromo-4-hydroxybenzaldehyde in the synthesis of the antibacterial drug, Trimethoprim. While not a direct precursor, this compound can be utilized in a multi-step pathway to generate the key starting material, 3,4,5-trimethoxybenzaldehyde (B134019). This application note details the synthetic route, provides experimental protocols for key transformations, and presents relevant quantitative data in a structured format.

Introduction

Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria. It is widely used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections. The most common and economically viable synthetic routes to Trimethoprim commence with 3,4,5-trimethoxybenzaldehyde. This document elucidates a synthetic strategy that begins with the more accessible 4-hydroxybenzaldehyde (B117250), proceeds through the brominated intermediate this compound, and culminates in the formation of 3,4,5-trimethoxybenzaldehyde, which is then converted to Trimethoprim.

Synthetic Pathway Overview

The overall synthetic pathway can be divided into two main stages:

-

Synthesis of the Key Intermediate (3,4,5-trimethoxybenzaldehyde): This stage involves the transformation of 4-hydroxybenzaldehyde to 3,4,5-trimethoxybenzaldehyde via bromination, methoxylation, and methylation steps. This compound is an intermediate in this sequence.

-

Synthesis of Trimethoprim: This stage utilizes the synthesized 3,4,5-trimethoxybenzaldehyde and involves a condensation reaction followed by a cyclization reaction with guanidine (B92328) to form the final Trimethoprim molecule.

The logical flow of this synthesis is depicted in the following diagram:

Stage 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde

This stage outlines the conversion of 4-hydroxybenzaldehyde to the crucial intermediate, 3,4,5-trimethoxybenzaldehyde.

Experimental Protocols

Step 1a: Synthesis of this compound from 4-Hydroxybenzaldehyde

This protocol describes the bromination of 4-hydroxybenzaldehyde.

-

Materials: 4-hydroxybenzaldehyde, Bromine, Dichloroethane, Water, Sulfuric acid (92.1%), Hydrogen peroxide (28%).

-

Procedure:

-

In a reaction vessel, prepare a mixture of 4-hydroxybenzaldehyde (0.1 mol), dichloroethane (42 ml), and water (12.7 ml).

-

Cool the mixture to 0°C with continuous stirring.

-

Over a period of 2 hours, add a solution of bromine (0.058 mol) in dichloroethane (20 ml).

-

Subsequently, add cold sulfuric acid (3.3 ml) dropwise, maintaining the temperature at 0°C.

-

Over 1 hour, add 28% hydrogen peroxide (6.3 ml, 0.058 mol) at the same temperature.

-

Continue stirring at 0°C for 2 hours.

-

Filter the resulting precipitate, wash with ice-cold water, and dry to obtain this compound.[1]

-

Step 1b: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from 4-Hydroxybenzaldehyde

For the synthesis of the key precursor to syringaldehyde, a double bromination is required.

-

Materials: 4-hydroxybenzaldehyde, Bromine, Methanol (B129727).

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 mol) in methanol (1.0 L) and cool the solution to 0°C.

-

Over a period of 30 minutes, add bromine (2.2 mol) while maintaining the temperature below 20°C.

-

Stir the reaction mixture, and the product will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 3,5-dibromo-4-hydroxybenzaldehyde.

-

Step 2: Synthesis of 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)

This step involves a copper-catalyzed methoxylation.

-

Materials: 3,5-dibromo-4-hydroxybenzaldehyde, Sodium methoxide (B1231860), Dimethylformamide (DMF), Cuprous chloride.

-

Procedure:

-

In a suitable reaction vessel, add 3,5-dibromo-4-hydroxybenzaldehyde (0.20 mol), freshly prepared 28-30 wt% sodium methoxide (0.74–0.79 mol), DMF (8 mL), and cuprous chloride (4 g).

-

Heat the mixture in an autoclave to 120°C for 3 hours.

-

After cooling, evaporate the solvents under reduced pressure.

-

Treat the residue with water and acidify to precipitate the product.

-

Filter, wash, and dry the solid to obtain syringaldehyde.

-

Step 3: Synthesis of 3,4,5-Trimethoxybenzaldehyde

The final step in this stage is the methylation of syringaldehyde.

-

Materials: 3,5-dimethoxy-4-hydroxybenzaldehyde, Dimethyl sulfate, Potassium carbonate, Acetone.

-

Procedure:

-

To a solution of 3,5-dimethoxy-4-hydroxybenzaldehyde in acetone, add potassium carbonate and dimethyl sulfate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent.

-

The residue can be purified by recrystallization to give 3,4,5-trimethoxybenzaldehyde.

-

Quantitative Data for Stage 1

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1a | 4-Hydroxybenzaldehyde | Bromine, H₂O₂ | This compound | 86-88[1] |

| 1b | 4-Hydroxybenzaldehyde | Bromine | 3,5-Dibromo-4-hydroxybenzaldehyde | ~95 |

| 2 | 3,5-Dibromo-4-hydroxybenzaldehyde | Sodium methoxide, CuCl | 3,5-Dimethoxy-4-hydroxybenzaldehyde | 88 |

| 3 | 3,5-Dimethoxy-4-hydroxybenzaldehyde | Dimethyl sulfate | 3,4,5-Trimethoxybenzaldehyde | 91 |

Stage 2: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

This stage describes a common and efficient method for the synthesis of Trimethoprim starting from the key intermediate prepared in Stage 1.

Experimental Workflow

Experimental Protocol

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile

-

Materials: 3,4,5-trimethoxybenzaldehyde, 3-Anilinopropionitrile, Sodium methoxide, Toluene.

-

Procedure:

-

In a reaction flask equipped with a Dean-Stark apparatus, dissolve 3,4,5-trimethoxybenzaldehyde and 3-anilinopropionitrile in toluene.

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

-

Once the theoretical amount of water is collected, cool the reaction mixture.

-

The intermediate product, α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile, can be isolated by crystallization or used directly in the next step.

-

Step 2: Cyclization with Guanidine

-

Materials: α-(3,4,5-Trimethoxybenzylidene)-β-anilinopropionitrile, Guanidine hydrochloride, Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride to generate free guanidine.

-

Add the intermediate from the previous step to the reaction mixture.

-

Reflux the mixture for several hours until the cyclization is complete.

-

Cool the reaction mixture and neutralize with an acid.

-

The precipitated Trimethoprim is collected by filtration, washed, and can be purified by recrystallization.

-

Quantitative Data for Stage 2

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 3,4,5-Trimethoxybenzaldehyde | 3-Anilinopropionitrile, Sodium methoxide | Condensation Intermediate | High |

| 2 | Condensation Intermediate | Guanidine | Trimethoprim | High |

Conclusion

While this compound is not a direct starting material for the industrial synthesis of Trimethoprim, it represents a viable intermediate in a synthetic route starting from the readily available 4-hydroxybenzaldehyde. This pathway allows for the construction of the key intermediate, 3,4,5-trimethoxybenzaldehyde, which is then efficiently converted to Trimethoprim. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of pharmaceutical development, offering a detailed understanding of the chemical transformations involved in the synthesis of this important antibacterial agent.

References

Application Notes and Protocols: 3-Bromo-4-hydroxybenzaldehyde in the Synthesis of Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (>C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1][2][3] Their wide-ranging applications span fields like organic synthesis, catalysis, and material science.[1] In medicinal chemistry, Schiff bases are of particular interest due to their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4]

The biological efficacy of these compounds is often attributed to the azomethine group, which can participate in hydrogen bonding with active centers of enzymes and disrupt essential biological pathways.[3][5] The starting materials, specifically the substituted aldehyde, play a crucial role in tuning the physicochemical and biological properties of the resulting Schiff base. 3-Bromo-4-hydroxybenzaldehyde is a valuable precursor, featuring a reactive aldehyde for imine formation, a phenolic hydroxyl group known to contribute to antioxidant activity, and a bromine atom which can enhance biological potency through halogen bonding and by modifying electronic properties.[6]

These application notes provide detailed protocols for the synthesis of Schiff bases from this compound and for the evaluation of their potential biological activities.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a direct condensation reaction with a primary amine. The reaction is often catalyzed by a few drops of acid and proceeds under reflux in a suitable solvent like ethanol (B145695).

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond.

Caption: General synthesis of a Schiff base.

Experimental Protocol: Conventional Synthesis

This protocol outlines a standard method for synthesizing Schiff bases using this compound and a generic primary amine.[7]

-

Dissolution: Dissolve this compound (1.0 mmol, 201.02 g/mol ) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve an equimolar amount of the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.

-

Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. To catalyze the reaction, add 2-3 drops of glacial acetic acid to the mixture.[8][9]

-

Reflux: Fit the flask with a condenser and reflux the reaction mixture on a heating mantle for 4-8 hours.[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid product several times with cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis and Purification Workflow